molecular formula C7H12F3NO B571825 [1-(2,2,2-Trifluoro-1-methyl-ethyl)-azetidin-3-YL]-methanol CAS No. 1263285-99-9

[1-(2,2,2-Trifluoro-1-methyl-ethyl)-azetidin-3-YL]-methanol

Cat. No. B571825
M. Wt: 183.174
InChI Key: VLMMTELCEYMWMA-UHFFFAOYSA-N
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Description

The closest compound I found is "1- (2,2,2-trifluoro-1-methyl-ethyl)piperazine dihydrochloride" .


Molecular Structure Analysis

The InChI code for “1- (2,2,2-trifluoro-1-methyl-ethyl)piperazine dihydrochloride” is 1S/C7H13F3N2.2ClH/c1-6 (7 (8,9)10)12-4-2-11-3-5-12;;/h6,11H,2-5H2,1H3;2*1H .


Physical And Chemical Properties Analysis

The compound “1- (2,2,2-trifluoro-1-methyl-ethyl)piperazine dihydrochloride” has a density of 1.611 g/mL at 25 °C and a refractive index of 1.306 .

Safety And Hazards

The compound “1- (2,2,2-trifluoro-1-methyl-ethyl)piperazine dihydrochloride” has been classified as Acute Tox. 2 Inhalation, Acute Tox. 3 Oral, and Skin Corr. 1B . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

[1-(1,1,1-trifluoropropan-2-yl)azetidin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F3NO/c1-5(7(8,9)10)11-2-6(3-11)4-12/h5-6,12H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLMMTELCEYMWMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(F)(F)F)N1CC(C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(2,2,2-Trifluoro-1-methyl-ethyl)-azetidin-3-YL]-methanol

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